molecular formula C16H19N3O4S B10915489 Methyl 7-cyclopropyl-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-cyclopropyl-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B10915489
M. Wt: 349.4 g/mol
InChI Key: PCOKHWVSTLNBLF-UHFFFAOYSA-N
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Description

Methyl 7-cyclopropyl-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxypropyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-cyclopropyl-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the pyrido[2,3-d]pyrimidine core.

    Functional Group Introduction:

    Final Assembly: The final step involves the esterification of the carboxylate group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Common techniques used in industrial production include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-cyclopropyl-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxypropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-cyclopropyl-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 7-cyclopropyl-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: Such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

    Induce Apoptosis: By activating apoptotic pathways in cancer cells.

    Modulate Signaling Pathways: Such as the NF-kB pathway, which is involved in inflammation and immune response.

Comparison with Similar Compounds

Methyl 7-cyclopropyl-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 7-cyclopropyl-1-(3-methoxypropyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C16H19N3O4S/c1-22-7-3-6-19-13-12(14(20)18-16(19)24)10(15(21)23-2)8-11(17-13)9-4-5-9/h8-9H,3-7H2,1-2H3,(H,18,20,24)

InChI Key

PCOKHWVSTLNBLF-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C2=C(C(=CC(=N2)C3CC3)C(=O)OC)C(=O)NC1=S

Origin of Product

United States

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